molecular formula C12H12N2O B13949490 1-Benzyl-4-oxopyrrolidine-3-carbonitrile

1-Benzyl-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B13949490
M. Wt: 200.24 g/mol
InChI Key: IGIBSIVRWMUNRF-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a benzyl group, a ketone, and a nitrile group

Preparation Methods

The synthesis of 1-Benzyl-4-oxopyrrolidine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production: Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity through controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-Benzyl-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, forming amides or other derivatives.

    Common Reagents and Conditions: Typical reagents include lithium aluminum hydride for reductions and sodium borohydride for selective reductions. Reaction conditions often involve refluxing in appropriate solvents.

    Major Products: The major products formed depend on the specific reaction, such as amides from nitrile substitution or alcohols from ketone reduction.

Scientific Research Applications

1-Benzyl-4-oxopyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Benzyl-4-oxopyrrolidine-3-carbonitrile exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

1-Benzyl-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-Benzyl-4-oxopyrrolidine-3-carboxylate and 1-Benzyl-4-oxopyrrolidine-3-carboxamide share structural similarities.

    Uniqueness: The presence of the nitrile group in this compound distinguishes it from its analogs, potentially leading to different reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-benzyl-4-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-6-11-8-14(9-12(11)15)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIBSIVRWMUNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CN1CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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